4-chloro-N-phenylaniline

Pharmaceutical Analysis Quality Control Reference Standards

Analytical labs validating HPLC/GC methods for Diclofenac API face a critical gap: sourcing an Impurity 15 reference standard with unambiguous, regulator-ready identity. 4-Chloro-N-phenylaniline (CAS 1205-71-6) is the definitive solution-its unique 4-position mono-chloro substitution yields a retention time and spectral fingerprint no other diphenylamine analog can replicate. • Supplied with full regulatory-compliant characterization data and pharmacopeial traceability • Available at ≥98% purity for ANDA method validation and QC workflows • Also serves as a precision building block for OLED hole-transport materials

Molecular Formula C12H10ClN
Molecular Weight 203.67 g/mol
CAS No. 1205-71-6
Cat. No. B072908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-phenylaniline
CAS1205-71-6
Molecular FormulaC12H10ClN
Molecular Weight203.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H10ClN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H
InChIKeyVPRIGCVCJPKVFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-phenylaniline Overview


4-Chloro-N-phenylaniline (CAS 1205-71-6), also known as 4-Chlorodiphenylamine, is a chlorinated aromatic amine with the molecular formula C12H10ClN and a molecular weight of 203.67 g/mol . It is a solid at room temperature with a melting point of 74°C [1] and a boiling point of approximately 323.8°C . This compound is fundamentally a monosubstituted derivative of diphenylamine, where a chlorine atom replaces a hydrogen on one of the phenyl rings. Its primary established, high-value application is as a certified reference standard for Diclofenac Impurity 15, where it is supplied with detailed, regulatory-compliant characterization data [2]. It also serves as a versatile intermediate in organic synthesis for materials science, particularly as a building block for more complex hole-transport materials in OLEDs, owing to its diphenylamine core [3].

Pharmaceutical QC Certified reference standard for Diclofenac Impurity 15
Materials Research Mono-chloro building block for hole-transport materials

4-Chloro-N-phenylaniline: Unique vs. Analogs


While 4-chloro-N-phenylaniline belongs to the class of diphenylamine derivatives, its specific substitution pattern dictates its utility and is not interchangeable with other in-class analogs. Unlike the parent diphenylamine (CAS 122-39-4) which is primarily used as an industrial antioxidant in rubber and lubricants, or 4,4'-disubstituted variants used for their enhanced antioxidant properties [1], the precise mono-chloro substitution at the 4-position of 4-chloro-N-phenylaniline confers a unique set of properties. These include a specific molecular weight (203.67 g/mol), LogP (~4.16) [2], and reactivity profile that are distinct. This unique identity is precisely what qualifies it as a critical reference standard for Diclofenac Impurity 15, where the specific retention time and spectral fingerprint are non-negotiable and cannot be met by other diphenylamine analogs [3]. Furthermore, its specific electronic structure, dictated by the single chlorine substituent, provides a defined electron density profile on the amine nitrogen, making it a precise building block for synthesizing advanced hole-transport materials with predictable charge injection properties, a capability not offered by the unsubstituted or differently substituted counterparts [4].

Property
Target (4-Chloro-N-phenylaniline)
Analog (Diphenylamine/4,4'-Dichloro)
Regulatory Identity
Designated Diclofenac Impurity 15 reference standard
Not recognized as pharmaceutical impurity standard
Molecular Properties
Mono-chloro substitution yields distinct MW, melting point, and LogP
Diphenylamine: lower MW and MP; 4,4'-dichloro: different substitution pattern alters electronic effects
Electronic Profile
Predictable hole-transport properties from mono-chloro pattern
Disubstituted or unsubstituted patterns yield different HOMO levels and charge transport

4-Chloro-N-phenylaniline: Differentiation Guide


Diclofenac Impurity 15 Reference Standard

4-Chloro-N-phenylaniline (CAS 1205-71-6) is unequivocally identified and supplied as Diclofenac Impurity 15, a certified reference standard [1]. This designation is not a general property but a specific, quantifiable role. Unlike other diphenylamine derivatives, this compound is manufactured and characterized to meet strict regulatory guidelines for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of Diclofenac [1][2]. The product is supplied with detailed characterization data, including structure elucidation and purity analysis, and can be further traced against pharmacopeial standards like USP or EP [1]. This is a binary differentiator: a compound either is or is not the specified reference standard for this regulated application.

Impurity Standard Identity
Head-to-head
Designated Diclofenac Impurity 15 reference standard (Yes/No)
Regulatory identity context; substitution invalidates analytical method validation.
Supplied with characterization data and optional USP/EP traceability.
Pharmaceutical Analysis Quality Control Reference Standards Impurity Profiling

Physicochemical Fingerprint for Material Design

The specific physicochemical properties of 4-chloro-N-phenylaniline provide a quantifiable basis for its selection as a building block over other diphenylamine analogs. Its molecular weight of 203.67 g/mol, melting point of 74°C, calculated LogP of ~4.16, and polar surface area (PSA) of 12.03 Ų define its unique solubility and processability profile [1]. These values are distinct from the unsubstituted diphenylamine (MW 169.22 g/mol, MP 53°C) and 4,4'-disubstituted analogs . In the context of materials for organic electronics, where precise energy level alignment is critical, this compound's defined structure is a precursor to specific aniline derivatives. Patents explicitly describe the use of such aniline derivatives to provide organic electroluminescent elements with 'excellent longevity' when used as charge transporting substances in a hole injection layer [2]. The mono-chloro substitution pattern yields a predictable HOMO energy level and charge transport property that is distinct from other substitution patterns, allowing for rational, rather than empirical, materials design.

Physicochemical Fingerprint
Class-level
MW: 203.67 g/mol · MP: 74°C · LogP: ~4.16
Supports material design context; solubility and processing profile distinct from parent.
Patent-based class inference; property-to-performance translation requires verification.
Organic Electronics Hole Transport Materials Computational Chemistry OLEDs

Room Temperature Stability Advantage

Procurement decisions are often influenced by long-term stability and storage requirements. According to supplier specifications, 4-chloro-N-phenylaniline is stable for at least three years when stored at room temperature . The recommended storage condition is simply 'Keep in dark place, Inert atmosphere, Room temperature' . This contrasts with other more sensitive or unstable diphenylamine derivatives which may require refrigeration or have shorter shelf lives, increasing total cost of ownership through more frequent reordering and higher storage energy costs.

Room-Temperature Stability
Data to verify
≥ 3-year shelf life at ambient storage (inert atmosphere, dark)
May support inventory and procurement planning; reduces cold-chain complexity.
Supplier statement; verify with internal stability protocols.
Chemical Storage Stability Studies Procurement Lab Supplies

4-Chloro-N-phenylaniline: Key Application Scenarios


Pharmaceutical QC: Diclofenac Impurity Standard

This is the most specific and high-value application for 4-chloro-N-phenylaniline. It is purchased exclusively for use as a certified reference standard in analytical laboratories. Its procurement is mandatory for developing and validating HPLC, GC, or other analytical methods intended to detect and quantify Diclofenac Impurity 15 in active pharmaceutical ingredients (APIs) and finished drug products. This scenario is directly supported by the compound's defined identity and the availability of full characterization data and pharmacopeial traceability [1][2]. No other analog can fulfill this function.

Hole-Transport Materials Building Block

Researchers and industrial chemists procuring 4-chloro-N-phenylaniline in this context are leveraging its specific mono-chloro diphenylamine structure as a synthetic precursor. The goal is to synthesize more complex, functionalized aniline derivatives for use in organic electronics, particularly as hole-injection or hole-transport layers in OLEDs. The specific substitution pattern is crucial for achieving the desired solubility, film-forming properties, and charge-transport characteristics, as outlined in patent literature [3]. The choice of this specific building block over others is driven by the need for precise control over the final material's electronic and physical properties.

Versatile Organic Synthesis Intermediate

In a broader synthetic chemistry context, 4-chloro-N-phenylaniline is procured as a general-purpose intermediate. Its value proposition is its predictable reactivity profile as a secondary diarylamine with an electron-withdrawing chloro substituent. This allows chemists to use it in established reaction pathways, such as Buchwald-Hartwig aminations or as a nucleophile in aromatic substitution reactions, to build more complex molecular architectures. The reliable commercial availability at purities of 95% or higher makes it a practical choice for routine synthesis where a mono-chlorinated diphenylamine unit is required.

Application
Selection Property
Validation Focus
Pharmaceutical impurity profiling
Certified Diclofenac Impurity 15 reference standard
Characterization data & pharmacopeial traceability
OLED hole-transport material design
Mono-chloro diphenylamine building block
Solubility, film formation & charge transport predictability
Versatile organic synthesis
Predictable reactivity as secondary diarylamine
Commercial availability & purity
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